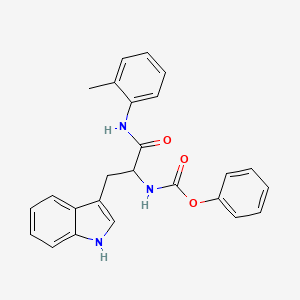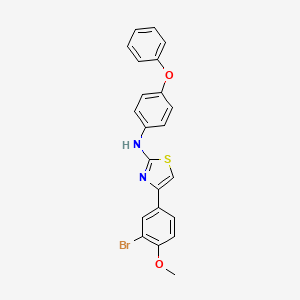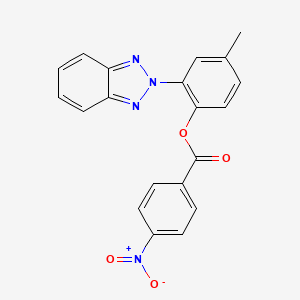![molecular formula C26H25N3O2S2 B11536174 N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536174.png)
N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound known for its diverse chemical properties and potential applications in various fields. It is characterized by its unique structure, which includes a cyclohexyl group, a benzothiazole ring, and a naphthalene moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves multiple steps:
Formation of Cyclohexylamine: Cyclohexanone reacts with ammonia to form cyclohexylamine.
Synthesis of Benzothiazole Derivative: Cyclohexylamine reacts with 2-aminobenzothiazole to form N-cyclohexyl-2-benzothiazolamine.
Condensation Reaction: The benzothiazole derivative undergoes a condensation reaction with 2-hydroxynaphthaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes:
Mixing Reactants: Precise amounts of cyclohexanone, ammonia, 2-aminobenzothiazole, and 2-hydroxynaphthaldehyde are mixed.
Controlled Reaction Conditions: The reactions are carried out under controlled temperature and pressure to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted benzothiazole derivatives.
科学的研究の応用
N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, inhibiting their activity.
Pathways Involved: It affects signaling pathways related to inflammation and cell proliferation, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
N-cyclohexylbenzothiazole-2-sulphenamide: Similar structure but lacks the naphthalene moiety.
2-aminobenzothiazole: A precursor in the synthesis of the target compound.
2-hydroxynaphthaldehyde: Another precursor used in the condensation reaction.
Uniqueness
N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to its combined structural features, which confer distinct chemical properties and biological activities not found in its individual components or similar compounds.
特性
分子式 |
C26H25N3O2S2 |
|---|---|
分子量 |
475.6 g/mol |
IUPAC名 |
N-cyclohexyl-2-[[6-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N3O2S2/c30-23-13-10-17-6-4-5-9-20(17)21(23)15-27-19-11-12-22-24(14-19)33-26(29-22)32-16-25(31)28-18-7-2-1-3-8-18/h4-6,9-15,18,30H,1-3,7-8,16H2,(H,28,31) |
InChIキー |
YPZCCWXBIVAVDK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC5=CC=CC=C54)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-tert-Butyl-2-oxo-2-[N'-(2-phenoxy-acetyl)-hydrazino]-acetamide](/img/structure/B11536103.png)

![1-{(Z)-[(2,4-dimethylphenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11536109.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11536128.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11536132.png)
![N-(tert-butyl)-2-[2-(2-methoxybenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B11536139.png)
![(4E)-1-(3-chlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11536149.png)

![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11536164.png)
![2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2-methoxyphenyl)acetamide](/img/structure/B11536169.png)

![2,6-bis(4-amino-3-bromo-5-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11536179.png)
